molecular formula C2H5NO B1284221 Acetamide-d5 CAS No. 33675-83-1

Acetamide-d5

Cat. No. B1284221
CAS RN: 33675-83-1
M. Wt: 64.1 g/mol
InChI Key: DLFVBJFMPXGRIB-OMNVKBNWSA-N
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Description

Acetamide-d5 is the deuterium labeled Acetamide . Acetamide is used as an intermediate in the synthesis of methylamine, thioacetamide, and insecticides, and as a plasticizer in leather, cloth, and coatings .


Synthesis Analysis

A significant proportion of acetamide is generated by ammonolysis of acetylacetone under reductive amination conditions . Anhydrous acetic acid, acetonitrile, and extremely well-dried hydrogen chloride gas are used to produce it, along with the more important reagent acetyl chloride .


Molecular Structure Analysis

The Acetamide chemical formula is CH3CONH2 or C2H5NO . It has a molar mass of 59.07 g/mol . Acetamide has a methyl group (-CH3) that is bonded to an amine (NH2) and a carbonyl group (CO) .


Chemical Reactions Analysis

The reaction of hydroxylamine with acetamide to acetohydroxamic acid was carried out at different temperatures, and the complete reaction processes were monitored using online infrared spectroscopy and pH probe . The reaction was regarded as first-order for both reactants .


Physical And Chemical Properties Analysis

Acetamide is a clear to translucent, grey variant, or colorless chemical . It has a white streak and a density of 1.17 g/cm3 . It has a hardness of 1 to 1.5, which is identical to talc or a little harder substance .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Acetamide derivatives, including Acetamide-d5, are pivotal in the synthesis of various pharmacologically active compounds. These derivatives serve as building blocks in creating molecules with potential therapeutic effects. For instance, phenoxy acetamide and its derivatives have been extensively studied for their chemical diversity and pharmacological activities . Acetamide-d5, with its deuterated isotopes, can be particularly useful in the synthesis of labeled compounds for pharmacokinetic studies.

Medicinal Chemistry Research

In medicinal chemistry, Acetamide-d5 can be utilized to study drug interactions at the molecular level. Its deuterated form allows for detailed NMR spectroscopy analysis, which is crucial for understanding the behavior of drugs within biological systems. This can lead to the development of new pharmaceuticals or the improvement of existing ones .

Transamidation Reactions

Acetamide-d5 plays a significant role in transamidation reactions, which are valuable for preparing amides. These reactions are essential in the pharmaceutical industry for the synthesis of a wide array of drugs. The deuterated form of acetamide can be used to study the mechanism of these reactions and develop more efficient catalysts .

Computational Chemistry Applications

In computational chemistry, Acetamide-d5 can be used to model and simulate the behavior of acetamide molecules in various environments. This helps in predicting the reactivity and stability of acetamide derivatives in different chemical processes, which is beneficial for designing new compounds with desired properties .

Biological Interface Studies

The unique properties of Acetamide-d5 make it suitable for studying the biological interface of drugs. It can be used to investigate the interaction between drugs and biological membranes or proteins, which is fundamental in understanding the efficacy and safety of pharmaceuticals .

ADMET Analysis

Acetamide-d5 can be employed in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict the pharmacokinetic and toxicological profile of new drug candidates. Its deuterated form provides an advantage in tracing the metabolic pathways and transformation of drugs within the body .

Safety And Hazards

Acetamide is suspected of causing cancer . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation . It should not get in eyes, on skin, or on clothing .

Future Directions

The future development directions of electrocatalytic urea synthesis are prospected . The electrocatalytic C–N coupling reaction realizes the efficient resource utilization and provides guidance and reference for molecular coupling reactions .

properties

IUPAC Name

N,N,2,2,2-pentadeuterioacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-OMNVKBNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583752
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide-d5

CAS RN

33675-83-1
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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